N-benzylthiadiazole-5-carboxamide
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Overview
Description
N-benzylthiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring substituted with a benzyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylthiadiazole-5-carboxamide typically involves the reaction of benzylamine with thiadiazole-5-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzylthiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzylthiadiazole-5-amine.
Substitution: Various substituted benzylthiadiazole derivatives.
Scientific Research Applications
N-benzylthiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzylthiadiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical reactivity.
Benzothiadiazole derivatives: These compounds have a benzene ring fused to the thiadiazole ring and are used in similar applications.
Uniqueness
N-benzylthiadiazole-5-carboxamide is unique due to the presence of both the benzyl and carboxamide groups, which confer specific chemical properties and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
N-benzylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-10(9-7-12-13-15-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADKJXPUJTZHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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